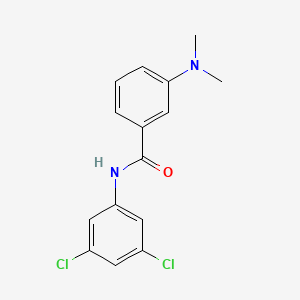![molecular formula C14H15F3N4O2 B5587625 4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.11471022 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
- A study by Gadhave and Uphade (2017) demonstrated that chalcones and pyridine-3-carbonitriles derivatives, synthesized using 4-formyl pyrazole and morpholinoacetophene, exhibit significant anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Gadhave & Uphade, 2017).
Solvatochromic Shift Studies
- Deepa et al. (2013) explored the absorption and fluorescence characteristics of compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3-b] Pyridin-2-one. Such studies are crucial for understanding solute-solvent interactions and could have implications in photophysics and photochemistry (Deepa et al., 2013).
Antibacterial Activity
- Research by Genin et al. (2000) showed that nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, replacing the morpholine ring with pyrrole, pyrazole, and other moieties, displayed good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This indicates potential for developing new antibacterial agents (Genin et al., 2000).
Synthesis of Pyridine Derivatives
- Al-Issa (2012) discussed the synthesis of new pyridine and fused pyridine derivatives involving the reaction of morpholino-substituted compounds. These derivatives have potential applications in organic chemistry and drug development (Al-Issa, 2012).
Lanthanoid Chelates Studies
- Roy and Nag (1978) investigated lanthanoid chelates of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, which included morpholine. Such studies are important for understanding the chemical properties of lanthanoids and their potential applications (Roy & Nag, 1978).
Future Directions
Properties
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-20-4-2-3-11(20)9-7-10(19-18-9)13(22)21-5-6-23-12(8-21)14(15,16)17/h2-4,7,12H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDNOFTQIZLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)




![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)
![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)
![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)
![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
